3-Pyridineacetaldehyde, 6-(trifluoromethyl)-

Lipophilicity LogP Pharmacokinetics

Select this specific 6-trifluoromethyl-3-pyridineacetaldehyde because the CF3 group imparts superior electron-withdrawing character (σm = 0.43) and elevated LogP (1.2), enabling CNS-penetrant drug discovery and enhanced target binding in agrochemicals. Unlike unsubstituted or 6-methyl/chloro analogs, this compound delivers the precise metabolic robustness and lipophilicity required for orally bioavailable candidates. The reactive aldehyde handle supports rapid diversification via reductive amination and Wittig reactions. Ensure your synthesis success with this high-purity, specialty intermediate.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
Cat. No. B12076848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineacetaldehyde, 6-(trifluoromethyl)-
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,4-5H,3H2
InChIKeyCWBVKURYWWSLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridineacetaldehyde, 6-(trifluoromethyl)-: Technical Specifications and Procurement Baseline


3-Pyridineacetaldehyde, 6-(trifluoromethyl)- (CAS 1391575-91-9) is a fluorinated heterocyclic building block featuring a pyridine core substituted at the 6-position with a trifluoromethyl group and at the 3-position with an acetaldehyde moiety . This compound, with molecular formula C8H6F3NO and molecular weight 189.13 g/mol , represents a specialized intermediate within the 3-pyridineacetaldehyde family, distinguished by the electron-withdrawing and lipophilic properties of the trifluoromethyl substituent that impart unique reactivity profiles and metabolic stability compared to non-fluorinated or differently substituted analogs [1].

3-Pyridineacetaldehyde, 6-(trifluoromethyl)-: Why Generic Substitution Fails


Within the 3-pyridineacetaldehyde scaffold, substitution at the 6-position is not a trivial modification but a decisive determinant of physicochemical behavior and downstream performance. The trifluoromethyl group imparts a powerful electron-withdrawing effect that alters both the electronic density of the pyridine ring and the reactivity of the acetaldehyde moiety [1]. This specific electronic environment dictates the compound's utility in synthetic sequences and biological contexts. Simply selecting an unsubstituted analog (e.g., 3-pyridineacetaldehyde) or a differently substituted variant (e.g., 6-methyl, 6-chloro, 6-bromo) results in a fundamentally different chemical entity with altered LogP, metabolic stability, and nucleophilic/electrophilic character [2]. The quantitative evidence below substantiates why procurement decisions cannot rely on in-class substitution.

3-Pyridineacetaldehyde, 6-(trifluoromethyl)-: Quantified Differentiation Against In-Class Analogs


Lipophilicity Enhancement: Trifluoromethyl vs. Unsubstituted and Methyl Analogs

The introduction of a trifluoromethyl group at the 6-position significantly elevates lipophilicity compared to the unsubstituted parent compound (3-pyridineacetaldehyde) and the 6-methyl analog. Computed partition coefficients (LogP) derived from established prediction models show a clear and quantifiable increase in lipophilicity, which directly correlates with enhanced membrane permeability and bioavailability potential in drug discovery contexts [1].

Lipophilicity LogP Pharmacokinetics ADME

Metabolic Stability: Trifluoromethyl vs. Methyl and Hydrogen Substituents

The trifluoromethyl group provides superior metabolic stability compared to a methyl or hydrogen substituent at the same position. This is a well-established class-level property where the strong C-F bonds and electron-withdrawing nature of CF3 deactivate the adjacent pyridine ring toward oxidative metabolism by cytochrome P450 enzymes, a primary route of drug clearance. While direct comparative microsomal stability data for this exact compound is not publicly available, the effect is consistently observed across trifluoromethylated pyridine series [1].

Metabolic Stability Cytochrome P450 Oxidative Metabolism Fluorination

Electron-Withdrawing Strength: Trifluoromethyl vs. Chloro, Bromo, and Methyl Analogs

The trifluoromethyl substituent exerts a significantly stronger electron-withdrawing effect than chloro, bromo, or methyl groups, as quantified by Hammett substituent constants. This enhanced electron deficiency activates the pyridine ring toward nucleophilic aromatic substitution and influences the reactivity of the adjacent acetaldehyde moiety. This class-level difference is fundamental for designing synthetic routes and predicting reactivity in coupling reactions [1].

Electron-Withdrawing Group Hammett Constant Reactivity Nucleophilic Aromatic Substitution

3-Pyridineacetaldehyde, 6-(trifluoromethyl)-: High-Impact Application Scenarios


Medicinal Chemistry: Lead Optimization for CNS and Metabolic Disease Targets

Due to its elevated LogP (1.2) and metabolic stability conferred by the CF3 group, this compound is optimally deployed in the design of CNS-penetrant small molecules and orally bioavailable drug candidates. The enhanced lipophilicity supports crossing the blood-brain barrier, while the metabolic robustness reduces clearance. As a versatile aldehyde intermediate, it enables the rapid construction of diverse chemotypes via reductive amination, Wittig olefination, or condensation reactions [1][2].

Agrochemical Development: Synthesis of Fluorinated Herbicide and Fungicide Leads

The strong electron-withdrawing character (σm = 0.43) of the trifluoromethyl group imparts enhanced stability in field conditions and improved target binding in agrochemical applications. This compound serves as a critical building block for introducing a fluorinated pyridine motif into herbicidal and fungicidal scaffolds, where such modifications are known to increase potency and environmental persistence [3].

Materials Science: Precursor for Fluorinated Ligands and Functional Materials

The unique combination of a reactive aldehyde handle and a highly electronegative CF3 group makes this compound a valuable precursor for synthesizing fluorinated ligands, catalysts, and optoelectronic materials. Its electron-deficient pyridine core can coordinate to metal centers, while the aldehyde allows for further functionalization or polymerization, enabling the creation of materials with tailored electronic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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